6-Methyloctacosane
Description
6-Methyloctacosane (CAS: 1560-98-1) is a branched alkane with the molecular formula C₂₉H₆₀. It belongs to the class of methyl-substituted long-chain alkanes, characterized by a single methyl branch at the sixth carbon of a 28-carbon backbone. This structural modification distinguishes it from linear alkanes and influences its physical and chemical properties, such as melting point, solubility, and crystallinity. Methyl-branched alkanes like this compound are commonly studied in materials science, organic chemistry, and biochemistry due to their presence in plant waxes, insect cuticles, and synthetic lubricants .
Properties
CAS No. |
81468-97-5 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-29(3)27-25-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
FHJCXUYAUUQTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by using advanced techniques such as gas-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyloctacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where this compound reacts with halogens like chlorine (Cl2) or bromine (Br2), result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
6-Methyloctacosane has diverse applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in insect communication and as a component of cuticular hydrocarbons.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants, coatings, and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in chemical signaling. In insects, it acts as a pheromone, influencing behaviors such as mating and aggregation. The molecular targets include specific receptors on the insect’s antennae, which detect the hydrocarbon and trigger a behavioral response.
Comparison with Similar Compounds
Structural Isomers of Methyloctacosane
Methyloctacosane isomers differ in the position of the methyl branch along the carbon chain. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Branching Position(s) |
|---|---|---|---|
| This compound | 1560-98-1 | C₂₉H₆₀ | C6 |
| 2-Methyloctacosane | Not specified | C₂₉H₆₀ | C2 |
| 13-Methyloctacosane | Not specified | C₂₉H₆₀ | C13 |
Key Differences :
- Melting Point : Branching near the chain terminus (e.g., 2-methyloctacosane) reduces intermolecular van der Waals forces compared to mid-chain branching (e.g., 6- or 13-methyloctacosane). This results in lower melting points for terminally branched isomers.
- Crystallinity : Mid-chain branching (C6 or C13) disrupts crystalline packing less severely than terminal branching, leading to higher thermal stability .
Dimethyl-Substituted Heptacosanes
Dimethylheptacosanes feature two methyl branches on a 27-carbon backbone, introducing greater structural complexity. Examples include:
| Compound Name | CAS Number | Molecular Formula | Branching Positions |
|---|---|---|---|
| 3,11-Dimethylheptacosane | 17-928-3 | C₂₉H₆₀ | C3, C11 |
| 9,13-Dimethylheptacosane | 18-538-5 | C₂₉H₆₀ | C9, C13 |
| 3,23-Dimethylheptacosane | 25-705-1 | C₂₉H₆₀ | C3, C23 |
Comparison with this compound :
- Branching Density: Dimethylheptacosanes exhibit increased steric hindrance compared to mono-methylated this compound, leading to lower melting points and enhanced solubility in nonpolar solvents.
- Synthetic Accessibility: Mono-methylated alkanes like this compound are often synthesized via controlled alkylation reactions, whereas dimethylated variants require multi-step regioselective processes .
Physical and Chemical Properties
| Property | This compound | 2-Methyloctacosane | 3,11-Dimethylheptacosane |
|---|---|---|---|
| Molecular Weight (g/mol) | 408.8 | 408.8 | 408.8 |
| Branching Type | Mono-methyl | Mono-methyl | Di-methyl |
| Predicted Melting Point | Moderate (~60–70°C) | Lower (~50–60°C) | Lower (~40–50°C) |
Notes:
- The predicted melting points align with the principle that increased branching reduces symmetry and weakens intermolecular forces.
- Solubility in hydrocarbons follows the order: dimethylheptacosanes > mono-methyloctacosanes > linear octacosane .
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